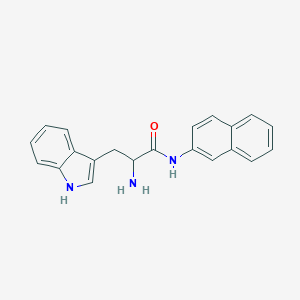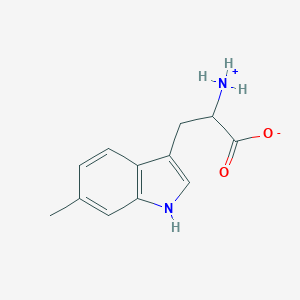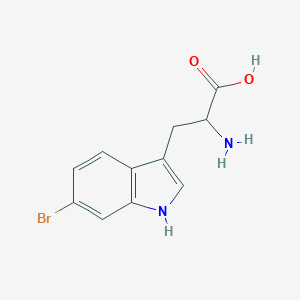
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Übersicht
Beschreibung
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide (MNPA) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a peptide derivative that has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is not fully understood. However, it has been proposed that N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide exerts its effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. Additionally, the mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide needs to be further elucidated to fully understand its effects. Finally, the long-term effects of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide need to be studied to ensure its safety for human use.
Conclusion:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is a promising compound that has shown potential for various scientific research applications. Its anti-inflammatory, analgesic, and antidepressant properties, as well as its potential use in the treatment of neurodegenerative diseases, make it a valuable compound for further study. While N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations, its advantages and potential future directions make it an exciting area of research.
Synthesemethoden
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the protection of the carboxylic acid group of phenylalanine using a suitable protecting group. This is followed by the coupling of the protected phenylalanine with 4-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final step involves the removal of the protecting group to obtain the desired product, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to have antioxidant and antimicrobial properties.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDLOZVSJGOFK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427402 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
CAS RN |
60285-95-2 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60285-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















